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Compound of Interest

Compound Name: 2-(3-Ethenylphenyl)acetonitrile
CAS No.: 110013-89-3
Cat. No.: B013022
Get Quote
. J

Executive Summary & Compound Profile

2-(3-vinylphenyl)acetonitrile is a bifunctional monomer possessing two distinct reactive centers:
a polymerizable vinyl group (styrenic moiety) and a chemically versatile nitrile group.[1][2] High-
fidelity characterization is essential because commercial supplies often contain the para-isomer
(4-vinylbenzyl cyanide) or residual starting materials (3-bromophenylacetonitrile), which can
catastrophically affect polymerization kinetics or downstream derivatization.[1][2]

IUPAC Name: 2-(3-ethenylphenyl)acetonitrile[1][2]

Common Name: 3-Vinylbenzyl cyanide[1]

Molecular Formula:

[1][2]

Molecular Weight: 143.19 g/mol [1][2]
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e Physical State: Colorless to pale yellow oil (prone to thermal polymerization; store at -20°C).

[1][2]

Synthesis Context & Impurity Profile

To understand the spectra, one must understand the origin. This compound is typically
synthesized via Suzuki-Miyaura cross-coupling of 3-bromophenylacetonitrile with vinylboronic
anhydride (or potassium vinyltrifluoroborate) using a Pd(0) catalyst.[1][2]

Common Impurities to Watch:

¢ 3-Bromophenylacetonitrile: Starting material (SM). Diagnostic: Lack of vinyl signals in NMR.

[1]

¢ Triphenylphosphine oxide (TPPO): Catalyst residue.[1][2] Diagnostic:
P NMR signal at ~29 ppm;
H aromatic multiplets.[1][2]

o Homocoupled byproduct: 3,3'-bis(cyanomethyl)biphenyl.[1][2] Diagnostic: Mass spec dimer
peaks (

~232).[1][2]

Spectroscopic Data: The "Gold Standard"

The following data represents the theoretical consensus derived from high-field instrumentation
(400 MHz+ for NMR) and standard reference increments for meta-substituted styrenes.

Nuclear Magnetic Resonance ( H & C NMR)

Solvent:

(Chloroform-d) is the standard.[1] Internal Reference: TMS (

0.00 ppm) or residual

(
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7.26 ppm).[1][2]

Table 1:

H NMR Assignments (400 MHz,

)
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Shift (
Position
, Ppm)

Assignment
Coupling ( Logic
Multiplicity Integration (Senior
» Hz) Scientist
Note)

Vinyl-H 6.72

The "alpha"

proton.[2]

Deshielded
dd 1H 17.6, 10.9 ]

by the ring.

Characteristic

ABX pattern.

Vinyl-H 578

The "trans"
terminal
proton.[1]
d 1H 17.6 Large
coupling
constant is

diagnostic.[1]

Vinyl-H 531

The "cis"
d 1H 10.9 terminal
proton.[1]

Benzyl (
3.75

Critical Purity
Check: This
singlet must
be sharp.
Broadening
indicates
polymerizatio
n.[1]
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Ar-H2 7.41 s (br)

1H

The isolated
proton
between the
vinyl and
nitrile groups.

[1]

Ar-H4/H6 7.30—-7.45 m

2H

Overlaps with
H2; often
integrated
together as a

multiplet.[1]

Ar-H5 7.36 t

1H

Pseudo-triplet
typical of
meta-

substitution.

[1]

Table 2:

C NMR Assignments (100 MHz,
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Shift (
Carbon Type Assignment Note
» PpmM)
Nitrile ( 1178 Weak intensity (quaternary).[1]
) ' [2] Distinctive region.
Vinyl ( Alpha carbon of the vinyl
136.2
) group.[1]
Vinyl (
114.8 Terminal vinyl carbon.[1][2]
)
Benzyl (
23.4 Upfield aliphatic signal.[1][2]
)
Ar-Ipso (Vinyl) 138.1 Quaternary.[1][2]
Ar-Ipso (CN) 130.5 Quaternary.[1][2]
Remaining 4 aromatic carbons.
Ar-CH 125.0-129.5

[1]

Technical Insight: Distinguishing the meta isomer from the para isomer relies on the aromatic
region.[1] The para isomer (4-vinylbenzyl cyanide) shows a clean AA'BB' system (two doublets)
in the aromatic region, whereas the meta isomer shows a complex multiplet structure with a

distinct isolated singlet (H2).[2]

Infrared Spectroscopy (FT-IR)[1][2]

Method: ATR (Attenuated Total Reflectance) on neat oil.[1][2]

e 2250 cm
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(Medium, Sharp):

stretch.[1][2] This is the "beacon" signal confirming the nitrile.
e 1630 cm

(Medium):

vinyl stretch.[1][2]

e 3000-3100 cm

(Weak): Aromatic and vinylic
stretch.[1][2]

e 900 & 990 cm

(Strong): Out-of-plane bending of the vinyl group (monosubstituted alkene).[1][2] Absence of
these peaks suggests polymerization.[1]

Mass Spectrometry (EI-MS)[1][2]
Method: Electron Impact (70 eV).[1][2]
e 143(
): Molecular ion.[1][2] Usually prominent due to aromatic stability.[1]
e 116 (
): Loss of hydrogen cyanide.[1][2] A common fragmentation pathway for benzyl cyanides.[1]
e 115(
): Formation of stable fused ring structures (e.g., indene-like cations).[1][2]
e 91 (

): Tropylium ion (less intense here than in simple toluene derivatives due to the vinyl group).

[1][2]
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Analytical Workflow & Logic

The following diagram illustrates the decision matrix for validating a batch of 2-(3-
vinylphenyl)acetonitrile.

Crude Product

(Suzuki Coupling)

TLC Screening
(Hex/EtOAcC 4:1)

l

Flash Chromatography
(Silica Gel)

1H NMR (CDCI3)

Vinyl Signals Present?

Yes (dd 6.7, d 5.8, d 5.3)

: REJECT: Starting Material
Check 3.75 ppm Singlet (Recouple)

Sharp Singlet Broad/Missing

No (Only Ar-H)

VALIDATED REJECT: Polymerized
Store @ -20°C w/ Stabilizer (Broad Lines)

Click to download full resolution via product page

Caption: Logical workflow for structural validation and impurity triage of 3-vinylbenzyl cyanide.
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Experimental Protocols
Protocol A: Preparation for H NMR

To ensure high-resolution data without artifacts.[1][2]

Mass: Weigh ~10 mg of the oil into a clean vial.
e Solvation: Add 0.6 mL of

(99.8% D) containing 0.03% TMS.

e Filtration (Crucial): If the oil appears cloudy (common with polymer precursors), filter the
solution through a small plug of glass wool directly into the NMR tube.[1][2] This removes
suspended oligomers that cause baseline rolling.[1]

e Acquisition: Run at 298 K. Set relaxation delay (

) to

5 seconds to ensure accurate integration of the vinyl protons vs. the aromatic protons.
Protocol B: Storage & Stabilization
This compound is reactive.[1][3]

» Stabilizer: If storing for >24 hours, add 100-500 ppm of 4-tert-butylcatechol (TBC) or BHT.[1]
[2]

e Condition: Store under Argon/Nitrogen at -20°C.
o Re-Validation: Always run a quick

H NMR before using in polymerization to check for the disappearance of vinyl signals
(indicating spontaneous polymerization).

References

o Suzuki-Miyaura Coupling Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-
Coupling Reactions of Organoboron Compounds."[1][2][4][5] Chemical Reviews, 1995,
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95(7), 2457-2483.[1][2]

 NMR Impurity Tables (Trace Solvents): Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR
Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2][6] The Journal of
Organic Chemistry, 1997, 62(21), 7512—-7515.[2]

o General Spectral Data for Vinylbenzyl Cyanide (Isomer Mix): NIST Chemistry WebBook,
SRD 69.[1][2] "Vinylbenzyl cyanide."[1]

o SDBS Spectral Database (AIST Japan): Search for "Vinylbenzyl cyanide" or "Styrene
derivatives" for comparative IR/MS patterns.[1][2] [1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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